molecular formula C8H10ClN3O2S B13347378 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide

4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide

Cat. No.: B13347378
M. Wt: 247.70 g/mol
InChI Key: NTSWPKZYZFEZQI-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound containing nitrogen, sulfur, and chlorine atoms It is a derivative of thiomorpholine, which is a thio analog of morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves the reaction of 2-chloropyrimidine with thiomorpholine 1,1-dioxide under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, continuous processing methods are often employed to produce this compound efficiently. For example, a highly energetic double conjugate addition of ethanolamine to divinylsulfone can be used to prepare intermediates like 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, which can then be further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiomorpholine derivatives .

Scientific Research Applications

4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloropyrimidin-4-yl)morpholine: This compound is similar in structure but lacks the sulfur atom present in thiomorpholine.

    Thiomorpholine: A thio analog of morpholine, containing sulfur and nitrogen atoms.

    4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide: An intermediate in the synthesis of the target compound

Uniqueness

4-(2-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10ClN3O2S

Molecular Weight

247.70 g/mol

IUPAC Name

4-(2-chloropyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C8H10ClN3O2S/c9-8-10-2-1-7(11-8)12-3-5-15(13,14)6-4-12/h1-2H,3-6H2

InChI Key

NTSWPKZYZFEZQI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=NC(=NC=C2)Cl

Origin of Product

United States

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